molecular formula C13H15N B14755929 Pyrrolidine, 1-(3-phenyl-2-propynyl)- CAS No. 1015-02-7

Pyrrolidine, 1-(3-phenyl-2-propynyl)-

Cat. No.: B14755929
CAS No.: 1015-02-7
M. Wt: 185.26 g/mol
InChI Key: RMUXFGSBUMKISW-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-yn-1-yl)pyrrolidine is a chemical compound with the molecular formula C13H15N. It is a member of the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a pyrrolidine ring. The unique structure of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenylprop-2-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Another method involves the use of formaldehyde and phenylacetylene in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2). This reaction proceeds through a multi-step process, including the formation of an iminium ion intermediate, followed by nucleophilic addition of the phenylacetylene .

Industrial Production Methods

Industrial production of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity .

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. Its effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Properties

CAS No.

1015-02-7

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-(3-phenylprop-2-ynyl)pyrrolidine

InChI

InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2

InChI Key

RMUXFGSBUMKISW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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